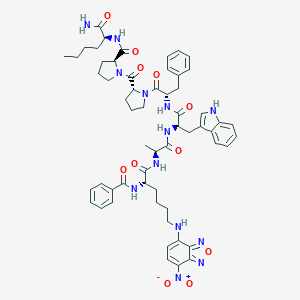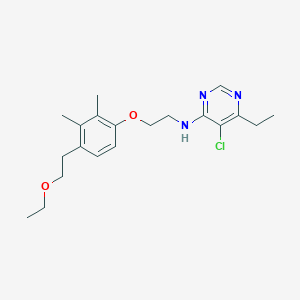
(1-Amino-1H-benzimidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound is also known as ABM and has a molecular formula of C8H9N3O.
Mechanism Of Action
The exact mechanism of action of ABM is not yet fully understood. However, studies have suggested that ABM and its derivatives may exert their pharmacological effects by interacting with various biological targets, including enzymes, receptors, and DNA.
Biochemical And Physiological Effects
ABM and its derivatives have been shown to exhibit a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. These effects make ABM a promising candidate for the development of new drugs for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of ABM is its ease of synthesis, which allows for the rapid production of large quantities of the compound. However, ABM is also known to be unstable under certain conditions, which can limit its use in some lab experiments.
Future Directions
There are several future directions for research on ABM and its derivatives. One area of focus is the development of new drugs based on ABM scaffolds, which could have applications in the treatment of cancer, viral infections, and other diseases. Another area of interest is the elucidation of the exact mechanisms of action of ABM and its derivatives, which could lead to a better understanding of their pharmacological effects and potential therapeutic applications. Additionally, further studies are needed to explore the limitations of ABM in lab experiments and to develop new methods for stabilizing the compound.
Synthesis Methods
The synthesis of ABM involves the reaction of 2-aminobenzimidazole with formaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain ABM in high yield and purity.
Scientific Research Applications
ABM has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. ABM derivatives have been shown to exhibit a wide range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties.
properties
CAS RN |
156576-15-7 |
|---|---|
Product Name |
(1-Amino-1H-benzimidazol-2-yl)methanol |
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
(1-aminobenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c9-11-7-4-2-1-3-6(7)10-8(11)5-12/h1-4,12H,5,9H2 |
InChI Key |
GQCGAPROHSUSKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2N)CO |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)CO |
synonyms |
1H-Benzimidazole-2-methanol,1-amino-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)

![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)
